molecular formula C12H17NO B8441587 3,3-Dimethylbutyl pyridin-3-yl ketone

3,3-Dimethylbutyl pyridin-3-yl ketone

Cat. No.: B8441587
M. Wt: 191.27 g/mol
InChI Key: IRWXAWVVFVWKHF-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl pyridin-3-yl ketone, with the CAS Number 82465-53-0 and a molecular weight of 177.24, is a ketone derivative of interest in synthetic and medicinal chemistry research. Its molecular formula is C11H15NO . Compounds featuring a ketone group linked to a pyridinyl ring, as seen in this molecule, serve as versatile synthons and key intermediates in organic synthesis . The pyridinyl ketone scaffold is a valuable building block for constructing more complex heterocyclic systems, which are core structures in many pharmacologically active compounds . This ketone is classified as a dangerous good for transportation purposes. It is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4,4-dimethyl-1-pyridin-3-ylpentan-1-one

InChI

InChI=1S/C12H17NO/c1-12(2,3)7-6-11(14)10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3

InChI Key

IRWXAWVVFVWKHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 3,3-Dimethylbutyl Pyridin-3-yl Ketone :

    • Structure : Pyridin-3-yl group linked via a ketone to a branched 3,3-dimethylbutyl chain (C6H11-CO-C5H4N).
    • Key Features : High lipophilicity due to the branched alkyl chain; reduced water solubility compared to smaller analogs.
  • 3-Acetylpyridine (Methyl 3-Pyridyl Ketone) :

    • Structure : Pyridin-3-yl group with a methyl ketone (C5H4N-CO-CH3).
    • Key Features : Lower molecular weight (121.13 g/mol), moderate water solubility (42,670 mg/L), and log Kow of 0.49 .
  • Methyl Isobutyl Ketone (MIBK) :

    • Structure : Branched aliphatic ketone ((CH3)2CHCH2COCH3).
    • Key Features : Low water solubility (19 g/L at 20°C), high volatility (vapor pressure: 3.2 mmHg at 20°C), and industrial use in extractions .

Physical and Chemical Properties (Table 1)

Compound Molecular Weight (g/mol) log Kow Vapor Pressure (mmHg @ 20°C) Water Solubility (mg/L)
3,3-Dimethylbutyl Pyridin-3-yl Ketone ~205 (estimated) ~2.5* ~0.01* <1,000*
3-Acetylpyridine 121.13 0.49 0.0864 42,670
Methyl Isobutyl Ketone (MIBK) 100.16 1.19 3.2 19,000

*Estimated based on structural analogs.

Functional Differences

  • Lipophilicity : The 3,3-dimethylbutyl group enhances lipophilicity (higher log Kow), making the compound more suitable for lipid-rich environments (e.g., drug delivery systems) compared to 3-acetylpyridine.
  • Solubility : Reduced water solubility relative to 3-acetylpyridine limits its use in aqueous systems but aligns with applications in organic solvents or emulsions.
  • Volatility : Lower vapor pressure than MIBK suggests stability in high-temperature processes .

Preparation Methods

Reaction Overview

The most widely documented method involves the catalytic hydrogenation of 3-tert-butylvinyl pyridin-3-yl ketone. This two-step process begins with the condensation of 3-acetylpyridine and pivalaldehyde (2,2-dimethylpropanal) under basic conditions, followed by hydrogenation of the resultant vinyl ketone (Scheme 1).

Scheme 1 :

  • Condensation :
    3-Acetylpyridine+PivalaldehydeNaOH, EtOH3-tert-Butylvinyl Pyridin-3-yl Ketone3\text{-Acetylpyridine} + \text{Pivalaldehyde} \xrightarrow{\text{NaOH, EtOH}} 3\text{-}\textit{tert}\text{-Butylvinyl Pyridin-3-yl Ketone}

  • Hydrogenation :
    3-tert-Butylvinyl Pyridin-3-yl KetoneH2,Pd/Al2O33,3-Dimethylbutyl Pyridin-3-yl Ketone3\text{-}\textit{tert}\text{-Butylvinyl Pyridin-3-yl Ketone} \xrightarrow{\text{H}_2, \text{Pd/Al}_2\text{O}_3} 3,3\text{-Dimethylbutyl Pyridin-3-yl Ketone}

Optimization and Conditions

  • Catalyst : 5% Pd/0.5% I on Al2_2O3_3.

  • Temperature : 130°C under 20 bar H2_2 pressure.

  • Yield : 75–80% after distillation.

  • Key Advantage : High selectivity due to the steric and electronic effects of the Pd catalyst, which suppresses over-reduction.

Table 1 : Hydrogenation Parameters and Outcomes

ParameterValue
Catalyst Loading1.0 mol% (based on substrate)
SolventWater
Reaction Time8 hours
Conversion>95%
Isolated Yield75%

Oxidation of 3,3-Dimethylbutanol to 3,3-Dimethylbutyraldehyde Followed by Ketone Formation

Vapor-Phase Oxidation

Industrial-scale synthesis often employs the vapor-phase oxidation of 3,3-dimethylbutanol to 3,3-dimethylbutyraldehyde using CuO or MnO2_2 catalysts. The aldehyde is subsequently converted to the ketone via nucleophilic acylation or Grignard reactions.

Key Steps :

  • Oxidation :
    3,3-DimethylbutanolCuO, 300°C, N23,3-Dimethylbutyraldehyde\text{3,3-Dimethylbutanol} \xrightarrow{\text{CuO, 300°C, N}_2} \text{3,3-Dimethylbutyraldehyde}

    • Yield : 70% (with 30% acid byproduct at 300°C).

  • Ketone Formation :

    • Grignard Approach : Reaction of 3-bromopyridine with 3,3-dimethylbutyraldehyde-derived organometallic reagents.

Challenges and Mitigation

  • Over-Oxidation : Elevated temperatures (>300°C) favor carboxylic acid formation. Optimal conditions balance temperature (250–300°C) and carrier gas flow rate (N2_2 at 30 mL/min).

  • Purification : Distillation under reduced pressure (0.5–0.6 mbar) isolates the aldehyde.

Alternative Methods: Microwave-Assisted and Reductive Amination

Reductive Amination

A telescoped reductive amination protocol, developed for related N-alkylated heterocycles, combines T3P-mediated dehydration and H2_2/Pd-C reduction. Although optimized for amines, this approach could be modified for ketone synthesis by altering electrophiles.

Industrial-Scale Production and Economic Considerations

Scalability of Hydrogenation

The Pd-catalyzed hydrogenation method is preferred industrially due to:

  • Low Catalyst Loadings : 0.5–1.0 mol%.

  • Solvent-Free Conditions : Reduces waste and purification costs.

  • Throughput : Gram-scale reactions achieve >90% conversion.

Table 2 : Comparative Analysis of Methods

MethodYield (%)Cost (Relative)Scalability
Catalytic Hydrogenation75–80ModerateHigh
Vapor-Phase Oxidation70LowModerate
Microwave Catalysis85*HighLimited

*Projected based on analogous systems.

Mechanistic Insights and Side Reactions

Hydrogenation Mechanism

The Pd/Al2_2O3_3 catalyst facilitates heterolytic H2_2 cleavage, enabling sequential hydrogen addition to the vinyl group. Isotopic labeling studies suggest syn-addition, consistent with metal-mediated pathways.

Byproduct Formation

  • Acid Formation : Over-oxidation of 3,3-dimethylbutanol to 3,3-dimethylbutanoic acid occurs at >300°C.

  • Isomerization : Unsymmetrical ketones may produce E/Z isomers during condensation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3,3-Dimethylbutyl pyridin-3-yl ketone, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals using a double annulation strategy, as demonstrated in analogous pyridine derivatives . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize 3,3-Dimethylbutyl pyridin-3-yl ketone?

  • Methodological Answer :

  • ¹H NMR : Identify pyridin-3-yl protons (δ 8.5–9.0 ppm) and dimethylbutyl chain protons (δ 1.0–1.5 ppm for methyl groups, δ 2.5–3.0 ppm for ketone-adjacent CH₂) .
  • IR : Confirm the ketone C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • MS : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~191.1) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing 3,3-Dimethylbutyl pyridin-3-yl ketone in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as pyridine derivatives are prone to degradation under these conditions . Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess decomposition pathways via HPLC-MS.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 3,3-Dimethylbutyl pyridin-3-yl ketone and resolve contradictions in reported data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity with biological targets (e.g., enzymes) .
  • Molecular Docking : Screen against antifungal targets (e.g., CYP51 in Candida spp.) to validate its potential activity, as structural analogs exhibit antifungal properties via oxime ester formation .
  • Data Reconciliation : Compare computational predictions with in vitro assays (MIC values) to resolve discrepancies in activity reports .

Q. What experimental approaches can elucidate the metabolic pathways of 3,3-Dimethylbutyl pyridin-3-yl ketone in mammalian systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (oxidation, demethylation) via LC-QTOF-MS .
  • Isotope Labeling : Use ¹⁴C-labeled ketone to track metabolic fate in urine/feces of animal models.
  • Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Q. How does the structural configuration of 3,3-Dimethylbutyl pyridin-3-yl ketone influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric Effects : The bulky 3,3-dimethylbutyl group hinders nucleophilic attack at the ketone, requiring polar aprotic solvents (DMSO) and elevated temperatures (60–80°C) for reactions with Grignard reagents .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to compare with less hindered analogs (e.g., 3-acetylpyridine) .

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